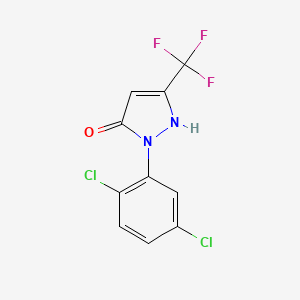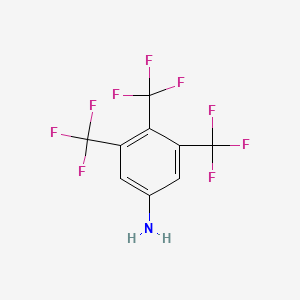
3,4,5-Tris(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C9H4F9N. It is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its high electron-withdrawing properties due to the presence of trifluoromethyl groups, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method is the reaction of 3,4,5-trifluorobromobenzene with ammonia under high pressure and in the presence of a catalyst such as cuprous salt, cupric salt, or copper oxide. The reaction is carried out at temperatures ranging from 100 to 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the use of solvents and reduce the overall production cost.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,5-Tris(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing ability, making it highly reactive in electrophilic aromatic substitution reactions. This property allows it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: A simpler derivative with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups at the 3 and 5 positions.
4-(Trifluoromethyl)aniline: Has a single trifluoromethyl group at the 4 position
Uniqueness
3,4,5-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its electron-withdrawing properties compared to its simpler analogs. This makes it more reactive and versatile in various chemical reactions, providing distinct advantages in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C9H4F9N |
|---|---|
Peso molecular |
297.12 g/mol |
Nombre IUPAC |
3,4,5-tris(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H4F9N/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18/h1-2H,19H2 |
Clave InChI |
QZWFNEVYJFDDJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)

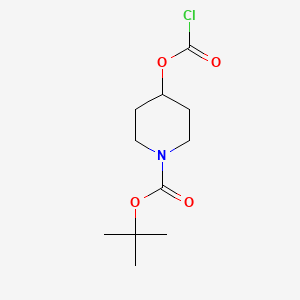
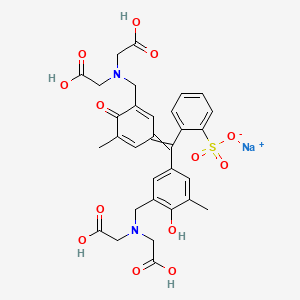

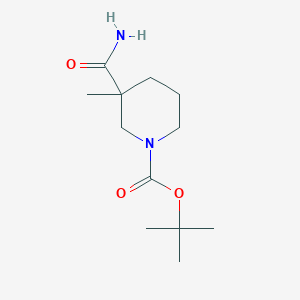

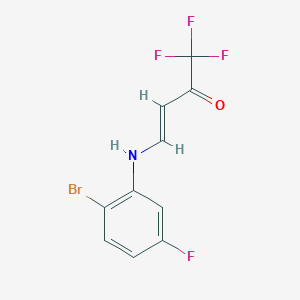

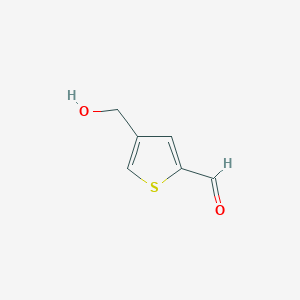
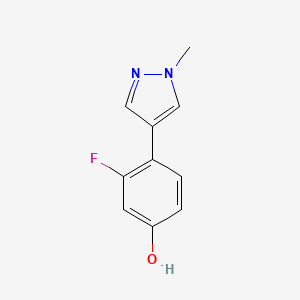
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)

